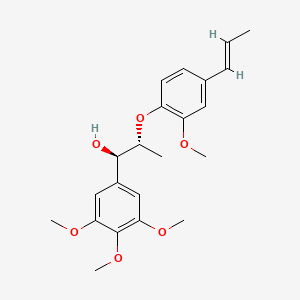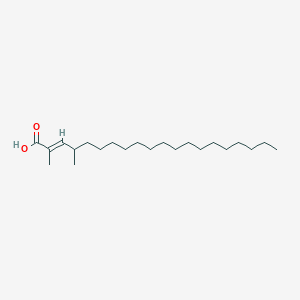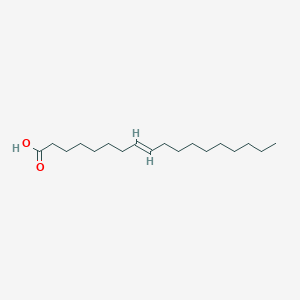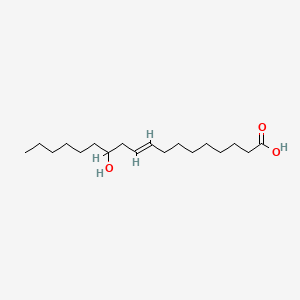![molecular formula C18H28ClNO2 B1240386 [R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride](/img/structure/B1240386.png)
[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride is a chemical compound with a complex structure that includes cyclohexyl, hydroxy, phenyl, and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride typically involves multiple steps:
Acylation: Cyclohexylcarboxylic acid is reacted with phosphorus trichloride to form cyclohexylcarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride to form cyclohexylphenyl ketone.
Hydrolysis: The resulting product is hydrolyzed with dilute hydrochloric acid to yield cyclohexylphenyl ketone.
Chlorination: The ketone is chlorinated to form 1-chlorocyclohexylphenyl ketone.
Base Hydrolysis: The chlorinated product is treated with a base to form 1-hydroxycyclohexylphenyl ketone.
Amination: The hydroxy ketone is then reacted with 1-hydroxy-1-phenylpropan-2-ylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.
Wirkmechanismus
The mechanism of action of [R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a photoinitiator, absorbing UV light and generating reactive species that initiate polymerization. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: A related compound with similar photoinitiating properties.
2-Hydroxy-2-methyl-1-phenylpropan-1-one: Another photoinitiator used in UV-curable systems.
Uniqueness
[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as both a photoinitiator and a biologically active compound makes it versatile and valuable in various fields.
Eigenschaften
Molekularformel |
C18H28ClNO2 |
|---|---|
Molekulargewicht |
325.9 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15;/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3;1H |
InChI-Schlüssel |
AKEXDXACYGXMJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl |
Synonyme |
alifedrine D 13625 D-13625 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)


